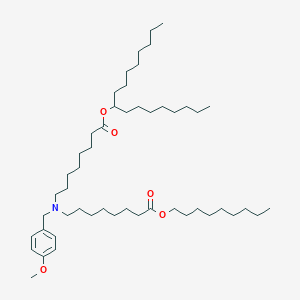
Heptadecan-9-yl 8-((4-methoxybenzyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecan-9-yl 8-((4-methoxybenzyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((4-methoxybenzyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger volumes. This requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient and cost-effective production. Additionally, purification techniques like chromatography and crystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 8-((4-methoxybenzyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the compound with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in the formation of new derivatives with altered chemical properties.
Scientific Research Applications
Heptadecan-9-yl 8-((4-methoxybenzyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, such as drug delivery systems and targeted treatments.
Industry: It is utilized in the development of new materials and chemical products with specific properties.
Mechanism of Action
The mechanism of action of Heptadecan-9-yl 8-((4-methoxybenzyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to bind to specific receptors or enzymes, modulating their activity and triggering downstream effects. This can result in changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Heptadecan-9-yl 8-((4-methoxybenzyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate can be compared with other similar compounds, such as:
Octadecan-9-yl 8-((4-methoxybenzyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate: This compound has a similar structure but with an additional carbon atom in the aliphatic chain.
Hexadecan-9-yl 8-((4-methoxybenzyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate: This compound has one fewer carbon atom in the aliphatic chain compared to this compound.
Properties
Molecular Formula |
C50H91NO5 |
|---|---|
Molecular Weight |
786.3 g/mol |
IUPAC Name |
nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[(4-methoxyphenyl)methyl]amino]octanoate |
InChI |
InChI=1S/C50H91NO5/c1-5-8-11-14-17-26-33-44-55-49(52)36-29-22-18-24-31-42-51(45-46-38-40-47(54-4)41-39-46)43-32-25-19-23-30-37-50(53)56-48(34-27-20-15-12-9-6-2)35-28-21-16-13-10-7-3/h38-41,48H,5-37,42-45H2,1-4H3 |
InChI Key |
JIJSYDXEDRGJKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















